N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
CAS No.:
Cat. No.: VC9688579
Molecular Formula: C21H26FN3O5S
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26FN3O5S |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide |
| Standard InChI | InChI=1S/C21H26FN3O5S/c1-14(2)11-24(16-8-9-31(28,29)13-16)21(27)12-25-20(26)7-6-18(23-25)17-5-4-15(22)10-19(17)30-3/h4-7,10,14,16H,8-9,11-13H2,1-3H3 |
| Standard InChI Key | FQBNZSQPIBVLPJ-UHFFFAOYSA-N |
| SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
| Canonical SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
Introduction
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound that belongs to the class of acetamides. It features a diverse set of functional groups, including a tetrahydrothiophene ring, a pyridazine ring, and an acetamide moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.
Synthesis and Preparation
The synthesis of such a complex molecule typically involves multiple steps, including:
-
Formation of the Tetrahydrothiophene Ring: This may involve oxidation of a thiophene precursor.
-
Synthesis of the Pyridazine Ring: Often achieved through condensation reactions involving appropriate precursors.
-
Coupling Reactions: To link the tetrahydrothiophene and pyridazine rings to the acetamide moiety.
Due to the lack of specific literature on this exact compound, general methods for similar compounds are considered.
Biological Activity and Potential Applications
While specific biological data for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is not readily available, compounds with similar structures have shown potential in various therapeutic areas:
-
Anti-inflammatory Agents: Pyridazine derivatives have been explored for their anti-inflammatory properties.
-
Antimicrobial Agents: Thiophene derivatives have shown antimicrobial activity.
| Potential Application | Related Compounds |
|---|---|
| Anti-inflammatory Agents | Pyridazine derivatives |
| Antimicrobial Agents | Thiophene derivatives |
Challenges and Future Directions
The synthesis and study of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide pose several challenges:
-
Complexity of Synthesis: The multiple steps and functional groups require precise control over reaction conditions.
-
Need for Biological Evaluation: Further research is needed to determine its biological activity and potential therapeutic applications.
Future studies should focus on optimizing synthetic routes and conducting comprehensive biological assays to fully explore its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume